2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
説明
特性
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCQVVUOBXHEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic organic molecule that integrates structural features of quinazoline and tetrahydroimidazo derivatives. Its unique molecular architecture suggests potential biological activities that warrant exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.46 g/mol. The compound consists of a quinazoline core linked to a tetrahydroimidazo moiety through an acetamide functional group. This structural configuration is pivotal for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including enzyme inhibition and modulation of receptor activities. The quinazoline ring is known for its interactions with various biological targets, influencing pathways related to cell signaling and apoptosis.
Binding Affinity
Molecular docking studies have demonstrated the ability of this compound to bind effectively to enzymes involved in metabolic pathways. This suggests potential roles in modulating biological functions relevant to therapeutic applications.
Anticancer Activity
Studies have shown that related quinazoline derivatives possess significant anticancer properties. For instance:
- In vitro studies : Compounds similar to this compound have been tested against various cancer cell lines (e.g., HCT-116 and HeLa). These studies often utilize the MTT assay to evaluate cytotoxicity.
The mechanism underlying anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. The presence of the quinazoline moiety enhances its interaction with bacterial enzymes and membranes.
Case Studies
- Study on Quinazoline Derivatives : A library of quinazoline derivatives was synthesized and screened for antiproliferative activity. Results indicated that certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications in the structure can enhance biological activity .
- Molecular Docking Analysis : Docking studies revealed that the compound binds to specific targets involved in cancer progression and microbial resistance mechanisms. This binding affinity is attributed to the structural characteristics of both the quinazoline and tetrahydroimidazo components .
類似化合物との比較
Structural and Functional Group Analysis
Structure-Activity Relationship (SAR) Insights
- Acetamide Backbone : Common across all compounds, suggesting its role as a pharmacophore for binding (e.g., hydrogen bonding with target proteins).
- Heterocyclic Cores: Quinazolinone (target compound): May enhance kinase affinity due to planar aromaticity and hydrogen-bonding sites. Imidazo[1,2-a]pyridine (target vs. MM0333.02): The tetrahydro version in the target compound likely improves metabolic stability but reduces π-π stacking compared to aromatic imidazo rings. Triazole (6m, 7a): Contributes to antimicrobial activity but may limit CNS penetration due to polarity.
- Substituent Effects: Bulky groups (e.g., naphthalene in 6m, quinazolinone in target) improve target specificity but may reduce solubility. Chlorophenyl (6m) vs. tetrahydroimidazo (target): The latter’s reduced aromaticity could lower toxicity risks.
Physicochemical Properties (Inferred)
- Solubility: Target compound’s tetrahydroimidazo and quinazolinone groups may reduce aqueous solubility compared to triazole-containing analogs (6m, 7a).
- Metabolic Stability : Saturated tetrahydroimidazo ring (target) likely enhances stability over aromatic imidazo derivatives (MM0333.02) .
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